N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea
Description
The compound N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea is a urea derivative featuring a 4-chlorophenyl group, a sulfonylmethyl moiety, and a pyrrolidinylcarbonyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as kinases or receptors .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)sulfonylmethyl]-4-(pyrrolidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3O4S/c26-19-4-8-21(9-5-19)28-25(32)29-23-12-3-17(24(31)30-13-1-2-14-30)15-18(23)16-35(33,34)22-10-6-20(27)7-11-22/h3-12,15H,1-2,13-14,16H2,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOFSCKEFOTESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Substituent Variations
- Trifluoromethyl and Pyridyloxy Groups: Compounds like N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea (EP 1 636 585 B1) incorporate a trifluoromethyl group and a pyridyloxy moiety.
- Ethoxy and Phenylamino Groups: N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea (CAS: 280753-95-9) and 1-(4-chlorophenyl)-3-[4-(phenylamino)phenyl]urea (CAS: 65457-19-4) feature ethoxy or phenylamino groups. These substituents may reduce steric hindrance, increasing solubility but possibly diminishing target affinity .
- Sulfonyl-Containing Analogs :
N,N'-[2-(p-toluenesulfonyloxy)phenyl]-N'-(4-(1-naphthalenesulfonyloxy)phenyl]urea () shares a sulfonyl group with the target compound. Sulfonyl groups enhance chemical stability and may influence receptor binding through polar interactions .
Unique Features of the Target Compound
The combination of sulfonylmethyl (electron-withdrawing) and pyrrolidinylcarbonyl (hydrogen-bond donor/acceptor) groups provides a balance of hydrophobicity and polarity. This contrasts with analogs like N-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-N'-(4-chlorophenyl)urea (CAS: 353265-69-7), which lacks the conformational flexibility of the pyrrolidine ring .
Physical and Chemical Properties
- Solubility : The target compound’s sulfonyl group may improve aqueous solubility compared to purely hydrophobic analogs like Urea,N-(4-chlorophenyl)-N'-(2,4-dimethylphenyl) (CAS: 13208-52-1) .
- Thermal Stability : The melting point of 207–209°C for the trifluoromethyl analog suggests that electron-withdrawing groups enhance crystallinity .
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